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Compound of Interest

3-Amino-6-bromopyrazine-2-
Compound Name:
carbaldehyde

cat. No.: B1528919

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-
carbaldehyde (CAS No. 1196156-63-4), a heterocyclic building block of significant interest to
the pharmaceutical and agrochemical industries. The document delineates its physicochemical
properties, spectroscopic signature, a validated synthesis protocol, and its versatile chemical
reactivity. Particular emphasis is placed on its application as a pivotal intermediate in the
synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer
therapy. This guide is intended for researchers, chemists, and drug development professionals
seeking to leverage this compound's unique structural features for advanced organic synthesis
and medicinal chemistry applications.

Introduction: The Significance of the Pyrazine
Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the
pyrazine ring system is a "privileged scaffold," a molecular framework that is recurrently found
in a multitude of biologically active compounds.[1] Pyrazine derivatives are known to exhibit a
wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1][2]
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3-Amino-6-bromopyrazine-2-carbaldehyde emerges as a particularly valuable synthetic
intermediate due to its trifunctional nature. It possesses an amino group, a bromine atom, and
an aldehyde, all strategically positioned on the electron-deficient pyrazine core. This unique
arrangement offers orthogonal reactivity, allowing for sequential and selective chemical
modifications to build molecular complexity. The bromine atom serves as a handle for modern
cross-coupling reactions, the aldehyde is a gateway for chain extensions and heterocycle
formation, and the amino group can be used to modulate solubility or act as a key
pharmacophoric feature.[1][3] This versatility makes it a sought-after precursor for creating
libraries of novel compounds, especially in the discovery of targeted therapeutics like kinase
inhibitors.[4][5]

Physicochemical Properties and Identification

Accurate identification is the first step in any successful experimental workflow. The
fundamental properties of this compound are summarized below.

Property Value Source
CAS Number 1196156-63-4 [31[6][71[8]
Molecular Formula CsH4BrNsO [3]
Molecular Weight 202.01 g/mol [3]

3-Amino-6-bromo-2-
Synonyms _ [3]
pyrazinecarboxaldehyde

Predicted Boiling Point 321.8+42.0°C [3]

Predicted Density 1.905 + 0.06 g/cm?3 [3]

Yellow to Brown Solid

Appearance
(Expected)

N Store in freezer (-20°C), inert
Storage Conditions ] [3]
atmosphere, protect from light

Spectroscopic Characterization: A Self-Validating
System
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Verifying the identity and purity of 3-Amino-6-bromopyrazine-2-carbaldehyde is critical. The

following are the expected spectroscopic characteristics that serve to confirm the structure.

'H NMR (Proton NMR): The spectrum is expected to show distinct signals. The aldehyde
proton (-CHO) should appear as a singlet significantly downfield, typically in the 9.8-10.5
ppm range. The lone aromatic proton on the pyrazine ring will be a singlet, likely between 7.5
and 8.5 ppm. The amino (-NHz2) protons will present as a broad singlet, whose chemical shift
(typically 5.0-7.0 ppm) can vary with solvent and concentration.[9]

13C NMR (Carbon NMR): The carbon spectrum will be characterized by five signals. The
aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The four
carbons of the pyrazine ring will appear in the aromatic region (approx. 110-160 ppm), with
the carbon bearing the bromine atom shifted due to the halogen's electronic effect.

Infrared (IR) Spectroscopy: Key vibrational stretches confirm the functional groups. Look for
a sharp C=0 stretch for the aldehyde around 1690-1715 cm~1. The N-H stretching of the
primary amine will appear as two distinct, sharp peaks in the 3300-3500 cm~1 region. C-N
stretching absorptions are expected between 1200 and 1350 cm~1.[9]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]* and [M+2]* due to the presence of bromine (7°Br and 8Br in ~1:1
natural abundance). The exact mass should correspond to the molecular formula
CsH4BrNsO.

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common strategy for introducing an aldehyde onto

an electron-deficient heterocycle involves the directed ortho-metalation of a protected amine

followed by formylation. This approach provides regiochemical control.
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Synthesis Workflow

Starting Material:
3-Amino-6-bromopyrazine

Protect Amine

Protection:
(e.g., Boc Anhydride)

Activate C2 Position

Directed ortho-Metalation:
(e.g., LDA, -78 °C)

Introduce Aldehyde

Formylation:
(e.g., Anhydrous DMF)

Quench Reaction

Aqueous Workup
& Crude Extraction

Remove Boc Group

Deprotection:
(e.g., TFA or HCI)

Isolate Product

Purification:
(Silica Gel Chromatography)

>95% Purity

Final Product:
3-Amino-6-bromopyrazine-2-carbaldehyde

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the target compound.
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Step-by-Step Experimental Protocol

Objective: To synthesize 3-Amino-6-bromopyrazine-2-carbaldehyde from 3-Amino-6-
bromopyrazine.

o Step 1: Protection of the Amino Group

[e]

Dissolve 3-amino-6-bromopyrazine (1 eq.) in anhydrous Dichloromethane (DCM).
o Add Di-tert-butyl dicarbonate (Boc20, 1.1 eq.) and a catalytic amount of DMAP.

o Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption
of the starting material.

o Causality: The Boc group protects the nucleophilic and acidic amine, preventing it from
interfering with the strongly basic conditions required for metalation.

o Step 2: Directed ortho-Metalation and Formylation

[¢]

In a separate flame-dried flask under an argon atmosphere, dissolve the protected
intermediate from Step 1 in anhydrous THF and cool to -78 °C.

o Slowly add Lithium Diisopropylamide (LDA, 1.2 eq.) and stir for 1 hour.

o Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2
position, which is acidified by the adjacent protected amine and ring nitrogen.

o Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise and allow the reaction to
slowly warm to room temperature.

o Causality: DMF serves as the formylating agent, reacting with the lithiated intermediate to
form the aldehyde after workup.

o Step 3: Workup and Deprotection

o Quench the reaction with a saturated aqueous solution of NH4Cl.
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o Extract the product with Ethyl Acetate, wash with brine, dry over Na2SOa, and concentrate

under reduced pressure.

o Dissolve the crude residue in a solution of 20% Trifluoroacetic Acid (TFA) in DCM and stir

for 2 hours.

o Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group

to reveal the free amine.
o Neutralize carefully with saturated NaHCOs solution and extract the final product.
o Step 4: Purification

o Purify the crude product via flash column chromatography on silica gel, using a gradient of
Ethyl Acetate in Hexanes as the eluent.

o Combine fractions containing the pure product and evaporate the solvent to yield 3-
Amino-6-bromopyrazine-2-carbaldehyde as a solid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its three functional groups, which can
be addressed selectively to build a diverse range of derivatives.
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Caption: Key synthetic transformations enabled by the compound's functional groups.
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» Reactions at the Bromine Atom: The C-Br bond is the premier site for carbon-carbon and
carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This
allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing
molecular diversity.[1]

o Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily
undergoes reductive amination to form substituted aminomethyl groups, Wittig-type reactions
to generate alkenes, and condensation with various nucleophiles (like hydrazines or
hydroxylamines) to form new heterocyclic rings fused to the pyrazine core.[1]

e Reactions at the Amino Group: The nucleophilic amino group can be acylated or sulfonated
to introduce amide or sulfonamide functionalities, which are common motifs in drug
molecules for establishing key hydrogen bond interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors

The 3-aminopyrazine scaffold is a cornerstone in the design of protein kinase inhibitors.
Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a
hallmark of many cancers.[10][11] The structure of 3-Amino-6-bromopyrazine-2-
carbaldehyde provides an ideal starting point for synthesizing molecules that can compete
with ATP for the kinase binding site.

o FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling abnormalities are
implicated in various cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been
designed and synthesized as potent pan-FGFR inhibitors, demonstrating antitumor activity in
multiple cancer cell lines.[4][12] Our title compound is a direct precursor to such
carboxamides.

» MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key
player in inflammatory responses. Aminopyrazine derivatives have been successfully
developed as inhibitors of MK-2, showing potential for treating inflammatory diseases like
rheumatoid arthritis.[5]

o Dual ErbB-2/EGFR Inhibitors: The epidermal growth factor receptor (EGFR) family of
kinases are well-established oncology targets. Pyrimidine-5-carbaldehyde derivatives,
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structurally analogous to our pyrazine-2-carbaldehyde, have been identified as potent dual
inhibitors of ErbB-2 and EGFR.[13] This highlights the utility of the aminocarbaldehyde
scaffold in targeting this important kinase family.

Safety, Handling, and Storage

As a research chemical, 3-Amino-6-bromopyrazine-2-carbaldehyde should be handled with
appropriate care.

» Hazard Identification: The compound is considered a potential irritant.[3] Direct contact with
eyes, skin, and mucous membranes should be avoided.

» Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles,
a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the material.[14]

e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors.[14]

o Storage: For long-term stability and to maintain product quality, the compound should be
stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen),
protected from light, and kept in a freezer at or below -20°C.[3]

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde is more than just a chemical; it is a versatile tool
for innovation in chemical synthesis and drug discovery. Its trifunctional nature provides a
robust platform for creating diverse and complex molecular architectures. Its proven relevance
as a core scaffold for potent kinase inhibitors underscores its importance for academic and
industrial researchers aiming to develop next-generation therapeutics. Proper understanding of
its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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